Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using reagents like sulfonyl chlorides in the presence of a base such as pyridine.
Amidation Reaction: The butanamido group can be introduced through an amidation reaction involving the corresponding amine and an activated ester or acid chloride.
Esterification: The final step involves esterification to form the ethyl ester group, typically using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or ester groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: A similar compound with a pyrrole ring instead of a thiazole ring.
2-(4-Methylsulphonyl)phenethylamine hydrochloride: A compound with a similar sulfonyl group but different overall structure.
Uniqueness
Ethyl 2-(4-((4-methoxyphenyl)sulfonyl)butanamido)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and thiazole ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S2/c1-4-26-17(22)16-12(2)19-18(27-16)20-15(21)6-5-11-28(23,24)14-9-7-13(25-3)8-10-14/h7-10H,4-6,11H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHPDPGKOGNDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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